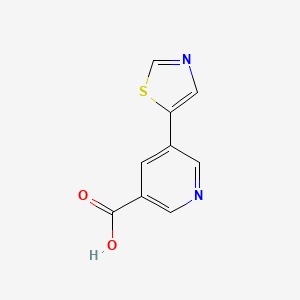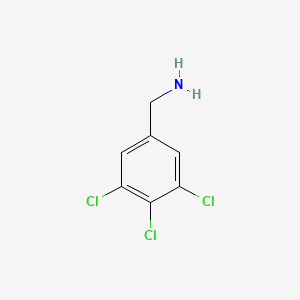
6-chloro-2,9-diethyl-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2,9-diethyl-9H-purine is a chemical compound with the molecular formula C9H11ClN4 and a molar mass of 210.66 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature and plays a crucial role in various biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Chloro-2,9-diethyl-9H-purine can be synthesized by reacting hypoxanthine with phosphoryl chloride in the presence of an unreactive base such as dimethyl aniline . The reaction typically involves heating hypoxanthine under pressure with phosphoryl chloride, followed by purification using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2,9-diethyl-9H-purine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions:
Major Products Formed
Substitution Reactions: Products include various substituted purine derivatives, such as 9-alkylpurines and 6-thiopurines.
Applications De Recherche Scientifique
6-Chloro-2,9-diethyl-9H-purine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 6-chloro-2,9-diethyl-9H-purine involves its interaction with biological molecules, such as DNA and proteins. The compound can form hydrogen bonds and other interactions with nucleic acids, potentially leading to DNA damage or inhibition of DNA replication . These interactions are crucial for its antimicrobial and antiviral activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloropurine: A closely related compound with similar chemical properties and applications.
9-Alkylpurines: These compounds are synthesized from 6-chloropurine and have various biological activities.
6-Thiopurines: These derivatives are used in medicine for their immunosuppressive and anticancer properties.
Uniqueness
6-Chloro-2,9-diethyl-9H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethyl groups at the 2- and 9-positions differentiate it from other purine derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic applications .
Propriétés
Numéro CAS |
5466-13-7 |
|---|---|
Formule moléculaire |
C9H11ClN4 |
Poids moléculaire |
210.66 g/mol |
Nom IUPAC |
6-chloro-2,9-diethylpurine |
InChI |
InChI=1S/C9H11ClN4/c1-3-6-12-8(10)7-9(13-6)14(4-2)5-11-7/h5H,3-4H2,1-2H3 |
Clé InChI |
WZHZKKOJBLGUPI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC2=C(C(=N1)Cl)N=CN2CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11893254.png)
![2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11893255.png)

![(3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B11893273.png)

![2,4-Dioxo-3-azaspiro[5.5]undecane-1-carbonitrile](/img/structure/B11893283.png)





